molecular formula C12H10F3N3O3S B2862245 2-(2-imino-4-oxothiazolidin-5-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide CAS No. 881483-29-0

2-(2-imino-4-oxothiazolidin-5-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide

Cat. No.: B2862245
CAS No.: 881483-29-0
M. Wt: 333.29
InChI Key: MNPMIBLQJGBBGV-UHFFFAOYSA-N
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Description

2-(2-imino-4-oxothiazolidin-5-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide is a complex organic compound with a unique structure that includes a thiazolidinone ring and a trifluoromethoxyphenyl group. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method includes the reaction of 2-aminothiazolidin-4-one with 4-(trifluoromethoxy)benzoyl chloride under basic conditions to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(2-imino-4-oxothiazolidin-5-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the imino group to an amine.

    Substitution: The trifluoromethoxy group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride or potassium tert-butoxide.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(2-imino-4-oxothiazolidin-5-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2-imino-4-oxothiazolidin-5-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide involves its interaction with specific molecular targets. The compound may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding sites. The exact pathways and targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    2-(2-imino-4-oxothiazolidin-5-yl)acetamide: Lacks the trifluoromethoxyphenyl group.

    2-(2-imino-4-oxothiazolidin-5-yl)-N-phenylacetamide: Similar structure but without the trifluoromethoxy group.

Uniqueness

The presence of the trifluoromethoxyphenyl group in 2-(2-imino-4-oxothiazolidin-5-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide imparts unique chemical and biological properties, such as increased lipophilicity and potential for enhanced biological activity. This makes it a valuable compound for research and development in various fields .

Properties

IUPAC Name

2-(2-amino-4-oxo-1,3-thiazol-5-yl)-N-[4-(trifluoromethoxy)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10F3N3O3S/c13-12(14,15)21-7-3-1-6(2-4-7)17-9(19)5-8-10(20)18-11(16)22-8/h1-4,8H,5H2,(H,17,19)(H2,16,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNPMIBLQJGBBGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)CC2C(=O)N=C(S2)N)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10F3N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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